Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 118634-23-4
VCID: VC7396848
InChI: InChI=1S/C5H12N2.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1
SMILES: C1CC(C(C1)N)N.Cl
Molecular Formula: C5H13ClN2
Molecular Weight: 136.62

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride

CAS No.: 118634-23-4

Cat. No.: VC7396848

Molecular Formula: C5H13ClN2

Molecular Weight: 136.62

* For research use only. Not for human or veterinary use.

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride - 118634-23-4

Specification

CAS No. 118634-23-4
Molecular Formula C5H13ClN2
Molecular Weight 136.62
IUPAC Name (1R,2R)-cyclopentane-1,2-diamine;hydrochloride
Standard InChI InChI=1S/C5H12N2.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1
Standard InChI Key LHPIEVBBBKESNH-TYSVMGFPSA-N
SMILES C1CC(C(C1)N)N.Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound consists of a five-membered cyclopentane ring with amine groups at the 1 and 2 positions. The rel-(1R,2R) designation indicates the relative configuration of the stereocenters, where both amine groups occupy axial positions on opposite sides of the ring plane . This trans arrangement minimizes steric strain and enhances conformational stability compared to its cis counterpart .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₅H₁₃ClN₂
Molecular Weight136.62 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors2
SMILES NotationC1CC@HN.Cl
InChIKeyLHPIEVBBBKESNH-TYSVMGFPSA-N

The crystal structure of the parent diamine ((1R,2R)-cyclopentane-1,2-diamine) reveals a puckered cyclopentane ring with N–H···N hydrogen bonds stabilizing the lattice . Protonation of one amine group with hydrochloric acid yields the hydrochloride salt, improving solubility in polar solvents like water and ethanol .

Synthesis and Production

Laboratory-Scale Synthesis

The hydrochloride salt is typically prepared via a two-step process:

  • Synthesis of (1R,2R)-Cyclopentane-1,2-diamine:

    • Asymmetric hydrogenation of cyclopentene-derived imines using chiral catalysts like Rhodium(I)-DuPhos complexes achieves high enantiomeric excess (>95% ee) .

    • Alternative routes include enzymatic resolution of racemic mixtures or diastereoselective cycloadditions.

  • Salt Formation:

    • Treating the free base with hydrochloric acid in anhydrous ethanol yields the hydrochloride salt. The reaction is exothermic and requires controlled pH adjustment to prevent over-protonation .

Industrial Considerations:

Large-scale production faces challenges in maintaining stereochemical purity during crystallization. Advances in continuous flow chemistry have enabled kilogram-scale synthesis with >99% diastereomeric purity .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod
Melting Point248–252°C (decomp.)Differential Scanning Calorimetry
Solubility in Water87 g/L (25°C)Gravimetric Analysis
LogP (Partition Coefficient)2.03Computational Prediction

The compound exhibits hygroscopicity due to its ionic nature, necessitating storage under anhydrous conditions. Its pKa values (9.2 for NH₃⁺ and 10.8 for NH₂) suggest moderate basicity, enabling selective deprotonation in multi-step syntheses .

Applications in Asymmetric Catalysis

Ligand Design

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride serves as a precursor for chiral ligands in transition-metal catalysis. For example:

  • Ruthenium Complexes: When coordinated to Ru(II), the diamine moiety facilitates asymmetric transfer hydrogenation of ketones, achieving enantioselectivities up to 98% ee in pharmaceutical intermediates .

  • Palladium Catalysts: Pd(II) complexes derived from this ligand enable Suzuki-Miyaura cross-couplings with enhanced stereocontrol for biaryl synthesis .

Case Study: Ketone Reduction

In a model reaction, acetophenone was reduced to (R)-1-phenylethanol using a Ru-(1R,2R)-diamine catalyst. The reaction achieved 96% conversion and 94% ee under mild conditions (25°C, 12 h) .

Pharmaceutical Relevance

Drug Intermediate Synthesis

The hydrochloride salt is employed in synthesizing chiral β-amino alcohols, key motifs in antiviral and anticancer agents. For instance:

  • Oseltamivir Analogues: Structural analogs of Tamiflu® incorporate cyclopentane-diamine backbones to improve neuraminidase inhibition .

  • Kinase Inhibitors: The diamine’s rigid structure enhances binding affinity to ATP pockets in tyrosine kinases, reducing off-target effects .

ADMET Profile:

  • Absorption: High aqueous solubility ensures rapid gastrointestinal absorption in preclinical models.

  • Toxicity: LD₅₀ (rat, oral): >2,000 mg/kg, classifying it as Category 5 under GHS .

Challenges and Future Directions

Limitations in Current Applications

  • Cost of Enantiopure Synthesis: Asymmetric hydrogenation requires expensive chiral auxiliaries, driving research into biocatalytic alternatives .

  • Solvent Sensitivity: Polar aprotic solvents (e.g., DMF) induce racemization at elevated temperatures, limiting reaction conditions .

Emerging Opportunities

  • Metal-Organic Frameworks (MOFs): The diamine’s ability to coordinate lanthanides enables the design of luminescent sensors for environmental monitoring .

  • Polymer Chemistry: Incorporation into polyamide backbones improves thermal stability (Tg > 200°C) for high-performance aerospace materials .

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